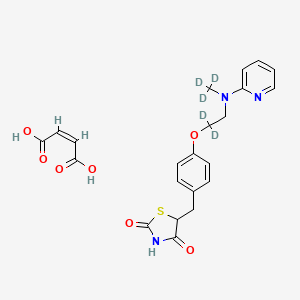

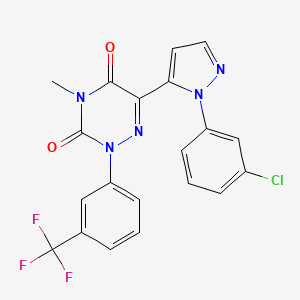

![molecular formula C19H21N3OS B2582412 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396707-47-3](/img/structure/B2582412.png)

2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines, a division of this compound, are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves several steps . For instance, the synthesis of a related compound, 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridine-4-yl-pyrazolo[1,5-a]pyrimidine, involves reacting pyridine-4-yl-acetonitrile hydrogen chloride with N,N-dimethylformamide dimethylacetal (DMFDMA) in the presence of an amine base .Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been studied in various research . For instance, the structure of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea, a related compound, was discovered using structure-based methods .Chemical Reactions Analysis

The chemical reactions involving this compound and similar compounds have been studied . For example, the reaction of a related compound with hydrazine monohydrate in the presence of an acetic acid catalyst and an alcohol solvent prepares 4-pyridyl-2H-pyrazol-3-ylamine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and similar compounds have been studied . For example, the quantum yield of compounds bearing phenyl substituent at the 7-position increased at acidic pH without substantial shifts in emission maxima .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial Activity : The synthesis of new heterocycles incorporating antipyrine moiety, including compounds similar to the specified acetamide, has been shown to exhibit antimicrobial properties. These compounds, synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have demonstrated efficacy as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Activity : Novel fluoro substituted benzo[b]pyran compounds, which could be structurally related, have shown significant anti-lung cancer activity. This highlights the potential of compounds with similar frameworks for application in cancer research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Synthetic Routes and Derivatives

Novel Synthetic Routes : Research has demonstrated facile routes to novel 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, highlighting the synthetic versatility of compounds within this structural realm (Dawood, Farag, & Khedr, 2008).

Inhibitory and Antioxidant Activities : Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown not only effective hydrogen bonding influences on self-assembly processes but also significant antioxidant activities, suggesting the potential for chemical compounds with similar backbones in developing new antioxidants (Chkirate et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of the compound 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide are the AMP-activated protein kinase (AMPK) and the bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6 . AMPK is a key regulator of cellular energy homeostasis, while BMP receptors are involved in various biological processes, including cell differentiation and bone formation .

Mode of Action

This compound acts as a selective inhibitor of AMPK and BMP receptors. It inhibits the activity of AMPK and BMP receptors, thereby affecting their downstream signaling pathways .

Biochemical Pathways

The inhibition of AMPK by this compound leads to the suppression of ACC deactivation and the reduction of fatty acid oxidation or the inhibition of fat gene production . The compound also selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation, target gene transcription, and osteogenic differentiation .

Pharmacokinetics

It is noted that the compound is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.

Result of Action

The action of this compound results in the inhibition of specific cellular processes. In hepatocytes, the compound suppresses ACC deactivation and reduces fatty acid oxidation or inhibits fat gene production . In HT-29 cells, the compound almost completely inhibits autophagy protein degradation due to its inhibition of AMPK activity .

Action Environment

It is noted that the compound can be stored for up to three months in a solution of dmso at -20°c , suggesting that temperature and solvent conditions may play a role in its stability.

Direcciones Futuras

The future directions for this compound and similar compounds involve further exploration of their potential. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and has potential for further exploration . Similarly, compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Análisis Bioquímico

Biochemical Properties

2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with peroxisome proliferator-activated receptor α (PPARα), a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . The compound forms a hydrogen-bond network involving helix 12 in the ligand-binding domain of PPARα, which is essential for its activation . Additionally, the phenyl side chain of the compound occupies a small cavity between Ile272 and Ile354, contributing to its subtype selectivity and improved activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . The compound also significantly inhibits the migration and invasion of these cells . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with PPARα leads to the activation of this transcriptional factor, which in turn regulates the expression of genes involved in fatty acid metabolism . The binding of the compound to PPARα induces a conformational change in helix 12, organizing the AF-2 surface to accommodate a transcriptional coactivator .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid metabolism. Its interaction with PPARα influences the expression of genes involved in lipid and glucose metabolism . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its potential as a therapeutic agent.

Propiedades

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-14(2)24-17-8-6-15(7-9-17)11-19(23)20-12-16-13-21-22-10-4-3-5-18(16)22/h3-10,13-14H,11-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQINGFSEWOSFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

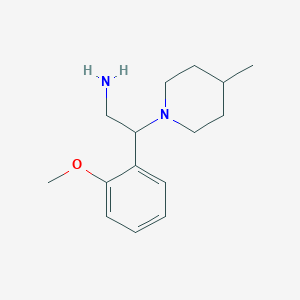

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)

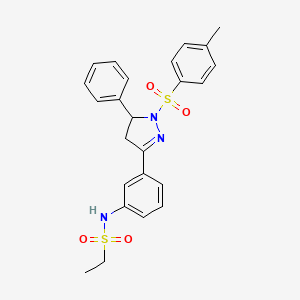

![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)

![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2582339.png)

![(1alpha,5alpha)-3-Benzyl-6alpha-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2582343.png)

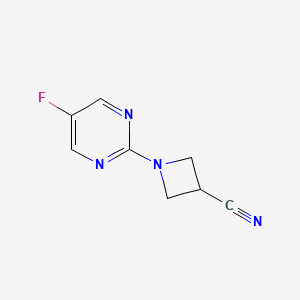

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2582347.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2582348.png)

![4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2582351.png)

![5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2582352.png)